molecular formula C25H29N3O3S B2802064 N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901257-96-3

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2802064
CAS No.: 901257-96-3
M. Wt: 451.59
InChI Key: ZXKWQFKLTHVTNA-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of organonitrogen heterocyclic compounds. These compounds are characterized by the presence of nitrogen atoms within a cyclic structure, often contributing to their diverse chemical and biological properties .

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-3-31-20-14-13-18(15-21(20)30-2)24-27-23(17-9-5-4-6-10-17)25(28-24)32-16-22(29)26-19-11-7-8-12-19/h4-6,9-10,13-15,19H,3,7-8,11-12,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKWQFKLTHVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether formation:

    Cyclopentyl group attachment: This step involves the alkylation of the intermediate compound with cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction processes.

    Antioxidant activity: Scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide: Similar structure but lacks the ethoxy group.

    N-cyclopentyl-2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide: Similar structure but lacks the methoxy group.

Uniqueness

N-CYCLOPENTYL-2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.

Biological Activity

N-Cyclopentyl-2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological efficacy, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the imidazole core followed by the introduction of the cyclopentyl and ethoxy-methoxy phenyl groups. The final product is obtained through a series of condensation reactions, which can be optimized for yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various imidazole derivatives, including those structurally similar to this compound. For instance, compounds with similar scaffolds have demonstrated significant activity against both bacterial and fungal strains.

Microorganism MIC (µg/mL) Reference
Aspergillus niger0.80 - 1.16
Fusarium solani0.90 - 1.20
Pseudomonas aeruginosa3.90 - 6.00

These findings suggest that modifications in the chemical structure significantly influence antimicrobial efficacy, with specific functional groups enhancing activity.

Anticancer Activity

The compound's anticancer properties are also noteworthy. Similar imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, a related compound demonstrated IC50 values of 0.12 µM against HCT116 cancer cells, indicating a strong inhibitory effect on tumor growth.

Cancer Cell Line IC50 (µM) Effect
SW4802.0Inhibited Wnt-dependent transcription
HCT1160.12Reduced cell proliferation

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Signal Transduction Interference : By interacting with cellular receptors or signaling molecules, it can disrupt pathways that promote tumor growth or microbial survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

In a recent study evaluating a series of benzimidazole derivatives, those with structural similarities to our compound exhibited notable anthelmintic and antimicrobial activities, reinforcing the importance of molecular structure in determining biological efficacy .

Additionally, another study demonstrated that compounds with similar functionalities showed varying degrees of effectiveness against multiple strains of bacteria and fungi, suggesting that the presence of specific substituents could be critical for enhancing activity .

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